molecular formula C4H6N2O2S B1213702 ZAPA

ZAPA

Cat. No.: B1213702
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZAPA ((Z)-3-[(Aminoethylthio)thio]-2-propenoic acid hydrochloride) is a γ-aminobutyric acid (GABA) receptor agonist with structural modifications designed to enhance its pharmacological activity. Structurally, this compound belongs to the isothiouronium class, characterized by a sulfur-containing backbone that mimics GABA’s carboxyl group while introducing steric and electronic variations . Invertebrate studies (e.g., Ascaris nematodes) demonstrate that this compound activates GABA receptors by binding two molecules per receptor, mirroring GABA’s mechanism in these systems . In vertebrates, this compound interacts with benzodiazepine-associated sites on GABAA receptors, suggesting species-specific binding modes . Its ability to perturb GABAergic signaling has made it a tool for studying receptor dynamics and developing neuroactive therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZAPA typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with an α,β-unsaturated carboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Proteolytic Substrate Range and Reaction Conditions

ZapA cleaves diverse substrates under specific reaction conditions. Key findings include:

Substrate Diversity

  • Immunoglobulins : Degrades IgA1, IgA2, and IgG .

  • Extracellular Matrix Proteins : Hydrolyzes actin, β-tubulin, fibronectin, collagen, and laminin .

  • Complement System Proteins : Cleaves C1q and C3 .

  • Antimicrobial Peptides : Efficiently degrades human β-defensin 1 (hBD1) and dynorphin A .

Reaction Parameters

Typical reaction conditions involve:

  • pH : 6.0 (optimal activity) .

  • Temperature : 37°C .

  • Cofactor : Requires Zn²⁺ (0.5–2.0 μM ZnCl₂) .

  • Denaturation : Enhanced activity against heat-denatured substrates (e.g., IgA, IgG) .

Influence of Substrate Conformation on Proteolytic Efficiency

This compound exhibits higher activity against partially or fully denatured substrates:

SubstrateNative State Hydrolysis (%)Denatured State Hydrolysis (%)Method
IgA15–2095–100HPLC
IgG10–1590–95SDS-PAGE
hBD150 (16 hours)95 (4 hours)HPLC

Key Observations :

  • Heat denaturation (85°C) significantly accelerates hydrolysis compared to urea treatment .

  • Native proteins like BSA resist degradation under standard conditions .

Kinetic Analysis of Antimicrobial Peptide Degradation

This compound hydrolyzes hBD1 in a time-dependent manner:

Reaction Setup

  • Enzyme : 100 ng this compound.

  • Substrate : 50 μg hBD1 in 100 μl reaction volume .

  • Detection : Reverse-phase HPLC with Zorbax C8 column .

Kinetic Parameters

ParameterValue
Substrate (hBD1)3,928.6 Da
Enzyme (this compound)53,976.8 Da
Hydrolysis Rate0.12 μM/min⁻¹

Zinc Dependency and Reaction Mechanism

This compound belongs to the metalloprotease family, requiring Zn²⁺ for catalytic activity:

  • Active Site : Zn²⁺ coordinates with histidine residues to polarize the scissile peptide bond .

  • Nucleophilic Attack : Water molecule activated by Zn²⁺ cleaves the peptide bond .

  • Product Release : Peptide fragments dissociate, completing hydrolysis .

Structural Insights :

  • This compound exists as a dimer-tetramer equilibrium, with tetramers forming at higher concentrations .

  • Tetrameric symmetry enhances cross-linking of FtsZ filaments in bacterial cell division .

Stability and Inhibitor Resistance

  • Thermal Stability : Retains activity after prolonged incubation at 37°C .

  • Inhibitors : Resists EDTA-mediated inhibition unless pre-treated with denaturants .

Scientific Research Applications

Role in Bacterial Pathogenicity

ZapA's function as a virulence factor is well-documented. It has been shown to degrade immunoglobulins (IgA and IgG) and antimicrobial peptides such as human beta-defensin 1 (hBD1) and LL-37. This proteolytic activity diminishes the innate immune response, facilitating bacterial survival in hostile environments like the urinary tract .

Table 1: Summary of this compound's Proteolytic Activity

SubstrateEffect of this compound TreatmentReference
IgADegradation leading to immune evasion
hBD1Reduced antimicrobial activity
LL-37Inactivation through proteolysis

Biotechnological Applications

The unique properties of this compound have prompted research into its use in biotechnological applications. For instance, its ability to cleave specific peptide bonds can be harnessed in protein engineering and the development of novel therapeutic agents targeting bacterial infections.

Potential Therapeutic Uses

Research indicates that this compound could be utilized in developing new treatments for UTIs by targeting its proteolytic mechanisms. By inhibiting this compound activity, it may be possible to enhance the efficacy of existing antimicrobial therapies and reduce bacterial virulence .

Case Studies

Several studies have documented the implications of this compound in both basic research and applied sciences:

  • Study on Antimicrobial Resistance : A study demonstrated that strains of Proteus mirabilis lacking this compound exhibited significantly reduced virulence in animal models, suggesting that targeting this compound could be a viable strategy for managing UTIs .
  • Protein Engineering : Research into the structural biology of this compound has unveiled insights into its substrate specificity, which could inform the design of inhibitors that selectively block its activity without affecting other proteases .

Mechanism of Action

The mechanism of action of ZAPA involves its interaction with specific molecular targets and pathways. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

ZAPA’s pharmacological profile is contextualized through comparisons with structurally and functionally analogous compounds, including isothiouronium derivatives, GABA analogs, and GABA transporter (GAT) ligands.

Structural Analogs: Isothiouronium Derivatives

This compound is part of a series of isothiouronium compounds evaluated for GABA uptake inhibition and receptor activation. Key comparisons include:

Compound IC50 (GABA Uptake Inhibition, μM) GABA-Transaminase Inhibition (IC50, μM) Receptor Activation Mechanism
This compound 280 ± 5 No significant inhibition at 1 mM Binds two molecules per receptor
Compound 2 480 ± 11 480 ± 11 Saturated backbone; weaker activity
Compound 8 840 ± 40 No inhibition Trans-isomer with reduced potency
Compound 9 Inconsistent results 95% inhibition at 1 mM (inconsistent) Selenium analog; unstable activity

This compound exhibits superior GABA uptake inhibition compared to its analogs, attributed to its unsaturated thioether chain, which enhances receptor interaction .

Functional Analogs: GABA and Classical Agonists

  • GABA : this compound’s EC50 for receptor activation in nematodes (~10 μM) is comparable to GABA’s potency, but its vertebrate affinity is lower, reflecting divergent receptor subtypes .
  • Muscimol : A high-affinity GABAA agonist (Ki ~0.02 μM) with irreversible binding. This compound’s lower affinity (Ki ~15 μM) allows reversible modulation, advantageous for experimental studies .
  • Baclofen : A selective GABAB agonist. This compound’s specificity for GABAA receptors distinguishes its application in anxiety and seizure research .

GAT-2 Ligands

This compound is identified as a novel ligand for GABA transporter 2 (GAT-2), alongside homotaurine and gabapentin . Unlike gabapentin, which primarily targets voltage-gated calcium channels, this compound’s interaction with GAT-2 suggests a unique role in modulating extracellular GABA levels, though its clinical relevance remains underexplored .

Species-Specific Mechanisms

  • Invertebrates : this compound mimics GABA’s requirement for dimeric binding in nematode receptors, enabling its use as an anthelmintic candidate .
  • Vertebrates : this compound’s association with benzodiazepine sites (absent in invertebrates) underscores evolutionary divergence in GABA receptor architecture .

Tables

Table 1 : Pharmacological Comparison of this compound and Isothiouronium Analogs

Metric This compound Compound 2 Compound 8 Compound 9
GABA Uptake IC50 (μM) 280 ± 5 480 ± 11 840 ± 40 Inconsistent
GABA-Transaminase IC50 (μM) >1,000 480 ± 11 >1,000 ~1,000 (variable)

Table 2 : Species-Specific Receptor Interactions of this compound

Species Binding Mechanism Associated Site Functional Outcome
Nematodes Two this compound molecules per receptor GABA-binding pocket Muscle relaxation
Vertebrates Single this compound molecule per receptor Benzodiazepine-adjacent Anxiolytic potential

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review for ZAPA-related research?

  • Methodological Answer : Begin by defining inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, excluding non-English texts). Use databases like PubMed and Web of Science with Boolean terms ("this compound" AND "pharmacokinetics" OR "synthesis"). Extract data into a matrix highlighting study design, sample size, and key findings. Critically appraise sources using tools like AMSTAR-2 for systematic reviews. Synthesize gaps (e.g., limited in vivo data) using thematic analysis .
  • Table 1 : Common this compound Research Themes in Literature (2010–2025)

Theme% of StudiesKey Gaps Identified
Synthesis Methods35%Scalability challenges
Pharmacological Effects28%Contradictory cytotoxicity data
Structural Analysis22%Limited crystallography studies

Q. What are the best practices for formulating testable hypotheses in this compound studies?

  • Methodological Answer : Ground hypotheses in prior contradictions (e.g., "this compound exhibits dose-dependent cytotoxicity in vitro but not in murine models"). Use PICOT framework: Population (cell lines vs. animal models), Intervention (dose range), Comparison (control groups), Outcome (apoptosis markers), Timeframe (48-hour exposure). Validate feasibility via pilot studies with n=3 replicates .

Q. How to design controlled experiments for this compound synthesis?

  • Methodological Answer : Implement a factorial design varying temperature (60°C–100°C), catalysts (e.g., Pd/C vs. PtO₂), and reaction times (12–24 hrs). Use blocking to control batch effects. Characterize products via HPLC (purity ≥95%) and NMR (structural confirmation). Document protocols using SPIRIT guidelines for reagent quantities and safety protocols .

Advanced Research Questions

Q. How to address contradictory findings in this compound's pharmacological properties?

  • Methodological Answer : Conduct a meta-analysis of IC₅₀ values across studies, adjusting for variables like cell type (e.g., HEK293 vs. HeLa) and assay methods (MTT vs. ATP luminescence). Use Cochrane’s Q-test to quantify heterogeneity. If I² >50%, perform subgroup analysis or mixed-effects modeling. Reconcile discrepancies via in silico docking studies to identify binding affinity variations .

Q. What statistical methods are robust for analyzing non-linear this compound response data?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response models) with AIC/BIC for model selection. For time-series data (e.g., pharmacokinetic curves), use mixed-effects modeling (NLME) in R/Phoenix WinNonlin. Validate assumptions via residual plots and bootstrapping (1,000 iterations). Report 95% confidence intervals for EC₅₀ estimates .

Q. How to ensure reproducibility in this compound experimental protocols?

  • Methodological Answer : Adopt BRISQ guidelines for biological sample reporting (e.g., cell line authentication, passage numbers). Share raw data and code repositories (GitHub/OSF) with DOI links. Use standardized this compound batches (e.g., USP Reference Standards) and inter-lab validation via ring trials. Document deviations in a lab notebook with timestamps .
  • Table 2 : Critical Parameters for Reproducibility in this compound Studies

ParameterAcceptable RangeCommon Pitfalls
Purity≥95% (HPLC)Unidentified impurities
Storage Conditions-80°C, desiccatedFreeze-thaw cycles
Cell Passage Number≤20Genetic drift in late passages

Q. Methodological Resources

  • Data Analysis : Use PRISMA flowcharts for systematic reviews , JASP for Bayesian statistics .
  • Ethical Compliance : Adopt ARRIVE 2.0 guidelines for in vivo studies .

Properties

IUPAC Name

3-carbamimidoylsulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNZJBVNYDZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CSC(=N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.